molecular formula C8H7ClN4 B1606822 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine CAS No. 98554-00-8

3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine

Cat. No. B1606822
CAS RN: 98554-00-8
M. Wt: 194.62 g/mol
InChI Key: ZZDNYRLLRFJEDN-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine” belongs to the class of triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . The 4-chlorophenyl group is a monosubstituted benzene derivative, where one hydrogen atom of the benzene ring is replaced by a chlorine atom .


Synthesis Analysis

While specific synthesis methods for “3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine” were not found, similar compounds have been synthesized through various methods. For instance, a six-step synthesis process was used to create a compound starting from 4-chlorobenzoic acid . Another study synthesized a compound involving a 4-chlorophenyl group using a series of reactions including esterification, hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. For a similar compound, 3-(4’-chlorophenyl)phthalide, the molecule contains a total of 28 bonds, including 19 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 ester .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activities : Research shows that derivatives of 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine, such as 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and exhibit antimicrobial activities. These compounds have shown effectiveness against various test microorganisms (Bektaş et al., 2007).

Applications in Synthesis of Novel Compounds

  • Synthesis of Isoquinolines : The compound has been used in the synthesis of new isoquinolines like 3-(4-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)isoquinoline, showcasing its utility in creating novel heterocyclic compounds (Prabakaran et al., 2010).

Anticancer Research

  • In Vitro Anticancer Evaluation : Novel derivatives such as 2-(4-chlorophenyl)-5-methyl-4-(2-amine/oxy-ethyl)-2,4-dihydro-[1,2,4]triazol-3-one have been synthesized and evaluated for anticancer properties. These compounds have shown promising activity against various human tumor cell lines, including leukemia, lung cancer, renal cancer, and breast cancer (Kattimani et al., 2013).

Synthesis of Propanamides

  • Microwave-Assisted Synthesis : The compound's derivatives have been synthesized through microwave-assisted processes. This method has proven effective in creating a diverse library of propanamides, demonstrating the compound's versatility in synthetic chemistry (Tan et al., 2017).

Antioxidant Properties

  • Antioxidant and Antiradical Activities : Research into the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives has demonstrated antioxidant and antiradical activities. This adds another dimension to the compound's potential applications in medicinal chemistry (Bekircan et al., 2008).

Safety And Hazards

The safety data sheet for a similar compound, 2-(4-Chlorophenyl)-3-oxopropanenitrile, indicates that it is harmful if swallowed, in contact with skin, or inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

While specific future directions for “3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine” are not mentioned in the retrieved papers, research on similar compounds continues to explore their potential applications in various fields, such as their anticancer and antimicrobial activities .

properties

IUPAC Name

5-(4-chlorophenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDNYRLLRFJEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351121
Record name 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine

CAS RN

98554-00-8
Record name 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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